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Pharmacokinetic Profile & Clinical Efficacy

Parameter Monotherapy (Tenalisib) [1]
Combination Therapy (Tenalisib +
Romidepsin) [2] [3]

Half-life (T₁/₂) ~2.28 hours Information not specified in results

Tₘₐₓ Rapidly absorbed Information not specified in results

Cₘₐₓ Information not specified in results Dose-proportional exposure from 400-

800 mg BID

Recommended Dose 800 mg, twice daily (fasting) Tenalisib 800 mg BID + Romidepsin 14

mg/m²

Dosing Schedule 28-day cycle, orally until

progression or toxicity

28-day cycle; Tenalisib oral BID,

Romidepsin IV (Days 1, 8, 15)

Overall Response
Rate (ORR)

45.7% (in evaluable patients) 63.0% (in evaluable patients)

Response Breakdown 3 Complete Response (CR), 13

Partial Response (PR)

7 CR (25.9%), 10 PR (37.0%)
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Parameter Monotherapy (Tenalisib) [1]
Combination Therapy (Tenalisib +
Romidepsin) [2] [3]

Median Duration of
Response

4.9 months 5.03 months

Mechanism of Action and Signaling Pathway

Tenalisib is a potent, selective, and orally available dual inhibitor of the PI3K delta (δ) and gamma (γ)

isoforms, with IC50 values of 24.5 nM and 33.2 nM, respectively. It exhibits substantial selectivity (over

100-fold) over the α and β isoforms [4]. The following diagram illustrates its mechanism of action:
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This pathway inhibition leads to downstream modulation of the tumor microenvironment and promotes

apoptosis in malignant T-cells [1] [4]. Preclinical data also indicates that a metabolite of tenalisib inhibits

Salt-Inducible Kinase 3 (SIK3), suggesting an additional mechanism of action that may contribute to its

overall efficacy [2].
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Experimental Protocol Overview

The key pharmacokinetic and safety data for Tenalisib were primarily established in a Phase I/Ib clinical

trial (NCT02567656) [1]. Here is the experimental workflow:

Patient Population:
Relapsed/Refractory T-Cell Lymphoma

(PTCL & CTCL)

Phase I: Dose Escalation
(3+3 Design)

Dose Cohorts:
200 mg, 400 mg, 800 mg BID

(Fasting & Fed States)

Primary Goal: Determine
Maximum Tolerated Dose (MTD)

Phase Ib: Dose Expansion
MTD: 800 mg BID (Fasting)

Assessments

Safety (AEs, SAEs, DLTs)
CTCAE v4.03

Pharmacokinetics (PK)
Multiple time points

Efficacy (ORR, DoR)
Lugano/Guidelines

Click to download full resolution via product page

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.smolecule.com/products/s549008?utm_src=pdf-body-img
https://www.smolecule.com/products/s549008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Eligibility: Patients with histologically confirmed relapsed/refractory PTCL or CTCL who had

received ≥1 prior therapy and had adequate organ function [1].
PK Sampling: In the dose-escalation phase, intensive PK blood sampling was performed to

determine parameters like Cmax and half-life. For Tenalisib monotherapy, this included sampling on
Cycle 1 Day 1 at pre-dose, and multiple post-dose time points [1].

Safety Monitoring: Dose-Limiting Toxicities (DLTs) were rigorously assessed during the first 28-day
cycle. The 800 mg dose under fed conditions resulted in two DLTs, establishing 800 mg BID under
fasting conditions as the MTD [1].

Future Clinical Development

Research on Tenalisib continues to evolve, focusing on combination therapies to improve outcomes:

Tenalisib-Romidepsin Combination: The combination showed a favorable safety profile with no
significant drug-drug interactions observed in PK analyses. The synergy between PI3K inhibition
and HDAC inhibition is a promising area for further development in R/R TCL [2] [3].

Ongoing Trials: A Phase II study of Tenalisib in Triple-Negative Breast Cancer (TNBC) began
recruitment in March 2024 (NCT06189209), indicating an expansion of its application to solid tumors

[4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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